molecular formula C4H7N5O4S-2 B11821107 Pyrimidine-4,5,6-triamine;sulfate

Pyrimidine-4,5,6-triamine;sulfate

Cat. No.: B11821107
M. Wt: 221.20 g/mol
InChI Key: RKJICTKHLYLPLY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Chemical Significance of the Pyrimidine (B1678525) Core

The history of pyrimidine chemistry dates back to the 19th century, with the isolation of pyrimidine derivatives like alloxan (B1665706) from uric acid. wikipedia.orggsconlinepress.com Brugnatelli first isolated alloxan in 1818 by oxidizing uric acid with nitric acid. gsconlinepress.com However, it was not until 1879 that a laboratory synthesis of a pyrimidine was reported by Grimaux, who prepared barbituric acid. wikipedia.org The term "pyrimidine" itself is derived from the Greek word "pyr" (meaning fire) and "imidine," reflecting its origins in the high-temperature breakdown of organic materials. sciencenotes.org

The pyrimidine ring system is a six-membered aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3. wikipedia.orgstudysmarter.co.uk This structure is fundamental to life, forming the backbone of the nucleobases cytosine, thymine (B56734), and uracil (B121893), which are essential components of DNA and RNA. wikipedia.org In nucleic acids, these pyrimidine bases form hydrogen bonds with their complementary purines, a crucial interaction for the stable transfer of genetic information. wikipedia.orgsciencenotes.org

Beyond its biological role, the pyrimidine core is a versatile scaffold in synthetic chemistry. wisdomlib.orgnih.govnih.gov Its electron-deficient nature, a result of the two nitrogen atoms, facilitates nucleophilic substitution reactions, while electrophilic substitution is less common but can occur at the 5-position. wikipedia.org This reactivity allows for the easy modification of the pyrimidine skeleton at the 2, 4, 5, and 6 positions, enabling the creation of a vast library of derivatives with diverse properties. nih.govmdpi.com The synthetic accessibility and structural diversity of pyrimidines have led to their widespread use in the development of pharmaceuticals, agrochemicals, and dyes. wisdomlib.orgnih.gov

Structural Characteristics and Isomeric Considerations of Pyrimidine-4,5,6-triamine (B90907)

Pyrimidine-4,5,6-triamine is a derivative of the pyrimidine ring, distinguished by the presence of three amino groups (-NH2) attached to the carbon atoms at the 4, 5, and 6 positions of the ring. The sulfate (B86663) salt is formed by the reaction of the basic amino groups with sulfuric acid.

The structure of Pyrimidine-4,5,6-triamine allows for several isomeric forms. The primary isomers are positional isomers, where the three amino groups are attached to different positions on the pyrimidine ring. Examples include 2,4,6-triaminopyrimidine (B127396) and 2,4,5-triaminopyrimidine. sigmaaldrich.comijpsr.com Each of these isomers will exhibit distinct chemical and physical properties due to the different electronic environments of the amino groups and their spatial arrangements.

The presence of multiple amino groups introduces the possibility of tautomerism, where protons can shift between the ring nitrogens and the exocyclic amino groups. This can influence the compound's reactivity and its interactions with other molecules. The sulfate salt of Pyrimidine-4,5,6-triamine helps to stabilize the compound, often improving its handling and solubility characteristics for various applications. sigmaaldrich.com

Physicochemical Properties of Pyrimidine-4,5,6-triamine and its Sulfate Salt
PropertyPyrimidine-4,5,6-triaminePyrimidine-4,5,6-triamine;sulfate
Molecular FormulaC4H7N5C4H9N5O4S
Molecular Weight125.13 g/mol223.21 g/mol
AppearanceWhite crystalline solidPowder
Melting PointData not available>300 °C
CAS Number118-70-768738-86-3

Overview of Research Trajectories Focusing on Pyrimidine-4,5,6-triamine as a Key Chemical Entity

Research involving Pyrimidine-4,5,6-triamine and its sulfate salt has primarily focused on its utility as a chemical intermediate in the synthesis of more complex molecules. chemimpex.com Its multifunctional nature, with three reactive amino groups, makes it a valuable building block for constructing a variety of heterocyclic systems.

One significant area of research has been its use in the preparation of purine (B94841) derivatives. For instance, 4,5,6-Triaminopyrimidine sulfate can be converted to 4,5,6-triaminopyrimidine sulfite, which is then used in the synthesis of adenine (B156593). sigmaaldrich.com This highlights its role as a precursor in the synthesis of biologically important molecules.

Furthermore, the broader class of aminopyrimidines has been extensively investigated for a wide range of biological activities. Pyrimidine derivatives are known to possess antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govmdpi.com While specific research on the direct biological applications of Pyrimidine-4,5,6-triamine is less documented in publicly available literature, its role as a key intermediate suggests its importance in the development of new therapeutic agents. For example, the related compound 2,4,5,6-tetraaminopyrimidine (B94255) sulfate is an intermediate in the synthesis of the anticancer drug methotrexate. google.com

Properties

Molecular Formula

C4H7N5O4S-2

Molecular Weight

221.20 g/mol

IUPAC Name

pyrimidine-4,5,6-triamine;sulfate

InChI

InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4)/p-2

InChI Key

RKJICTKHLYLPLY-UHFFFAOYSA-L

Canonical SMILES

C1=NC(=C(C(=N1)N)N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Pyrimidine 4,5,6 Triamine and Its Sulfate Salt

Established Chemical Synthesis Pathways for 4,5,6-Triaminopyrimidine

The creation of 4,5,6-triaminopyrimidine relies on several key synthetic strategies that introduce or modify functional groups on the pyrimidine (B1678525) ring. These pathways are designed to efficiently yield the desired tri-aminated product from readily available starting materials.

Reduction Strategies of Nitro-Substituted Pyrimidine Precursors

A primary and widely utilized method for synthesizing 4,5,6-triaminopyrimidine involves the reduction of a nitro or nitroso group at the C5 position of the pyrimidine ring. ontosight.ai This approach benefits from the availability of the nitro-substituted precursors.

A common precursor for this reaction is 4,6-diamino-5-nitropyrimidine (B171749). The nitro group is electron-withdrawing, which facilitates its reduction to an amino group. Various reducing agents can be employed to achieve this transformation. For instance, catalytic hydrogenation is an effective method. Another approach involves the use of reducing agents like sodium dithionite (B78146) or zinc dust in an acidic medium. google.comgoogle.com The reduction of 2,4,6-triamino-5-nitrosopyrimidine is also a documented pathway. google.com

PrecursorReducing AgentProductReference
4,6-Diamino-5-nitropyrimidineHydrazine (B178648) Hydrate (B1144303)4,5,6-Triaminopyrimidine chemicalbook.com
5-Nitroso-2,4,6-triaminopyrimidineZinc dust / Acid2,4,5,6-Tetraaminopyrimidine (B94255) google.comprepchem.com
2,4,6-Triamino-5-nitrosopyrimidineSodium dithionite2,4,5,6-Tetraaminopyrimidine bisulfite google.com

Amination Reactions for Incorporating Amino Functionalities

Direct amination reactions represent another strategic approach to installing amino groups onto the pyrimidine core. acs.orgnih.gov While the direct introduction of three amino groups onto an unsubstituted pyrimidine ring in one step is less common, sequential amination or the amination of halogenated pyrimidines are viable strategies. mit.edu General methods for pyrimidine amination can involve reacting the pyrimidine compound with ammonia (B1221849), often in the presence of a catalyst to facilitate the substitution. ontosight.ai

The development of site-selective amination techniques is an active area of research, with methods being designed to control the position of the incoming amino group. researchgate.netresearchgate.net For the synthesis of 4,5,6-triaminopyrimidine, this would typically involve starting with a pyrimidine ring already possessing some of the required amino groups or other functionalities that direct the amination to the desired positions.

Specific Reagent-Mediated Syntheses (e.g., Hydrazine Hydrate)

Specific reagents are often employed to achieve high-yield transformations under controlled conditions. Hydrazine hydrate is a notable reagent used in the synthesis of 4,5,6-triaminopyrimidine. chemicalbook.com It is particularly effective as a reducing agent for nitro groups in the synthesis of aminopyrimidines.

A documented synthesis involves the reaction of 4,6-diamino-5-nitropyrimidine with hydrazine hydrate in ethanol. This reaction proceeds efficiently at room temperature and provides a high yield of 4,5,6-triaminopyrimidine. chemicalbook.com The use of hydrazine hydrate is also common in the synthesis of various heterocyclic compounds, where it can act as a nucleophile or a reducing agent. dergipark.org.trthieme-connect.de

Reaction Example:

Starting Material: 4,6-Diamino-5-nitropyrimidine

Reagent: Hydrazine hydrate

Solvent: Ethanol

Conditions: 25°C

Yield: 93% chemicalbook.com

Formation and Isolation of Pyrimidine-4,5,6-triamine (B90907) Sulfate (B86663)

Due to the basic nature of the amino groups on the pyrimidine ring, 4,5,6-triaminopyrimidine readily forms stable salts with acids. ontosight.ai The sulfate salt is a common and useful form of the compound, often preferred for its stability and ease of handling. sigmaaldrich.com

Acid-Base Reactions for Salt Formation

The formation of pyrimidine-4,5,6-triamine sulfate is a straightforward acid-base reaction. Once the free base of 4,5,6-triaminopyrimidine has been synthesized, it is treated with sulfuric acid. google.com The nitrogen atoms of the amino groups and the pyrimidine ring act as Lewis bases, accepting protons from the sulfuric acid to form the corresponding ammonium (B1175870) sulfate salt.

Typically, the crude reaction mixture containing the synthesized triaminopyrimidine is acidified with a stoichiometric or slight excess of sulfuric acid. google.com The addition of the acid causes the protonation of the amine, leading to the precipitation of the sulfate salt from the solution. The pH of the solution is a critical parameter in this process and is carefully controlled to ensure complete precipitation. google.com For instance, after a reduction step, the pH can be adjusted to approximately 0.2 to 0.5 with sulfuric acid to induce precipitation. google.comprepchem.com

Purification and Crystallization Techniques

The isolation and purification of pyrimidine-4,5,6-triamine sulfate are crucial steps to obtain a product of high purity. The most common method for isolation is filtration. google.comgoogle.com

After the precipitation of the sulfate salt from the reaction mixture, the solid product is collected by suction filtration. The collected solid, known as the filter cake, is then washed to remove any soluble impurities, residual acid, and byproducts. Water is often used as the wash solvent. google.comgoogle.com Following the washing step, the purified salt is dried, often under vacuum, to remove any remaining solvent. google.com

Crystallization is achieved by controlling the conditions of precipitation. Cooling the reaction slurry after the addition of sulfuric acid can enhance the precipitation and yield of the crystalline sulfate salt. google.com A typical procedure involves cooling the mixture to a temperature between 0°C and 10°C. google.comprepchem.com

StepDescriptionPurposeReference
1. PrecipitationAddition of sulfuric acid to the solution of the free base to a pH of ~0.2-0.5.To form the insoluble sulfate salt. google.comprepchem.com
2. CoolingThe resulting slurry is cooled to 0-10°C.To maximize the yield of the precipitated salt. google.comprepchem.com
3. FiltrationThe solid precipitate is separated from the liquid.To isolate the crude product. google.comgoogle.com
4. WashingThe isolated solid is washed with a solvent like water.To remove soluble impurities. google.comgoogle.com
5. DryingThe washed solid is dried, often under vacuum.To remove residual solvent and obtain the final product. google.com

Advanced and Sustainable Approaches for Aminopyrimidine Synthesis (Applicable to the 4,5,6-Triamine Scaffold)

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a powerful and widely used method for the reduction of nitro groups to amines, offering a clean and efficient pathway to aminopyrimidines. In the context of synthesizing pyrimidine-4,5,6-triamine, a common strategy involves the reduction of a nitro-substituted pyrimidine precursor.

A key precursor for this transformation is 5-nitroso-2,4,6-triaminopyrimidine. The catalytic hydrogenation of this compound directly yields 2,4,5,6-tetraaminopyrimidine, which can then be readily converted to the desired pyrimidine-4,5,6-triamine sulfate. This method is advantageous as it often proceeds under mild conditions and produces water as the primary byproduct, aligning with the principles of green chemistry.

CatalystSubstrateProductConditionsNotes
Noble Metal Catalysts2,4-diamino-6-hydroxy-5-nitrosopyrimidine2,4,5-triamino-6-hydroxypyrimidineElevated pressure and temperature in an aqueous medium. The hydrogenation is carried out in an acid, neutral, or weakly alkaline range (below pH 9).The base required for product dissolution is added after the hydrogenation is complete to facilitate catalyst separation.
Not Specified5-nitroso-2,4,6-triaminopyrimidine2,4,5,6-tetraaminopyrimidineCatalytic hydrogenation.This product is a key intermediate for various compounds, including physiologically harmless developer components for oxidation hair dyes.

This table presents examples of catalytic hydrogenation reactions for the synthesis of triaminopyrimidine derivatives.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules from three or more starting materials in a single, one-pot operation. nih.gov This approach is inherently atom-economical and can significantly reduce the number of synthetic steps, solvent usage, and waste generation. nih.gov While a direct MCR for the synthesis of pyrimidine-4,5,6-triamine is not prominently reported, the principles of MCRs are applicable to the construction of highly substituted pyrimidine cores.

One notable example of a sustainable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohols. nih.govacs.orgbohrium.com This process proceeds through a sequence of condensation and dehydrogenation steps, leading to the formation of C-C and C-N bonds and subsequent aromatization. nih.govacs.orgbohrium.com The versatility of this method allows for the synthesis of a diverse library of unsymmetrically substituted pyrimidines with high regioselectivity and yields of up to 93%. nih.govacs.org

Another well-known MCR is the Biginelli reaction, which traditionally involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. units.itwikipedia.orgnih.gov Variations of the Biginelli reaction, such as using guanidine (B92328) instead of urea, can lead to the formation of aminopyrimidines. nih.gov These reactions can be catalyzed by a variety of acids and have been adapted for solid-phase synthesis, allowing for the generation of diverse pyrimidine libraries. units.it

Reaction TypeReactantsCatalyst/ConditionsProduct TypeKey Advantages
Iridium-Catalyzed MCRAmidines, AlcoholsPN5P-Ir-pincer complexesUnsymmetrically substituted pyrimidinesHigh regioselectivity, broad substrate scope, sustainable (uses biomass-derivable alcohols). nih.govacs.orgbohrium.com
Biginelli ReactionAldehyde, β-ketoester, Urea/GuanidineAcid-catalyzed (e.g., HCl, Lewis acids)Dihydropyrimidinones/AminopyrimidinesOne-pot synthesis, potential for high-throughput library generation. units.itwikipedia.orgnih.gov

This table summarizes key features of multicomponent reaction strategies applicable to pyrimidine synthesis.

Microwave-Assisted and Solid-Supported Synthetic Methods

Microwave-assisted organic synthesis has emerged as a transformative technology, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The application of microwave irradiation to the synthesis of aminopyrimidines offers a greener alternative to conventional heating methods.

The synthesis of aminopyrimidine derivatives can be achieved through microwave-assisted condensation reactions. For instance, the condensation of chalcones with guanidine nitrate (B79036) can be efficiently carried out under microwave irradiation to yield aminopyrimidine compounds. This method is noted for being an eco-friendly approach.

Solid-supported synthesis, often combined with microwave heating, provides a powerful platform for the efficient production of pyrimidine libraries. In this technique, one of the reactants is attached to a solid support, such as a resin. The subsequent reaction steps are carried out, and the final product is then cleaved from the support. This approach simplifies purification, as excess reagents and byproducts can be easily washed away. The use of a base-catalyzed variation of the Biginelli condensation has been successfully employed in the solid-phase synthesis of dihydropyrimidine-5-carboxylic acids. units.it

TechniqueGeneral ApproachStarting Materials ExampleKey Advantages
Microwave-Assisted SynthesisCondensation reactions under microwave irradiation.Chalcones, Guanidine nitrateRapid reaction times, improved yields, eco-friendly.
Solid-Supported SynthesisReactant is attached to a solid support, followed by reaction and cleavage.Polymer-supported β-ketoester, Aldehyde, Urea/ThioureaSimplified purification, amenability to automation and library synthesis. units.it

This table outlines the advantages of microwave-assisted and solid-supported methods in pyrimidine synthesis.

Chemical Reactivity and Mechanistic Investigations of Pyrimidine 4,5,6 Triamine

Nucleophilic Reactivity Profile of the Amino Groups at Positions 4, 5, and 6

The pyrimidine-4,5,6-triamine (B90907) molecule possesses three exocyclic amino groups, each with distinct nucleophilic character due to its position relative to the ring nitrogen atoms. The amino groups at positions 4 and 6 are electronically analogous to those in 4- and 6-aminopyrimidines, respectively. Their lone pairs can be delocalized into the electron-deficient pyrimidine (B1678525) ring, which reduces their nucleophilicity.

In contrast, the amino group at the C5 position is meta to both ring nitrogens. Consequently, it experiences less electron withdrawal from the ring nitrogens, making it the most nucleophilic of the three. This differential reactivity is crucial in regioselective syntheses. For instance, in reactions with electrophiles, the initial attack is expected to occur at the C5-amino group. nih.gov

Studies on the reactivity of aminotriazolopyrimidines, which are structurally related, have shown that reactions such as acylation, sulfonylation, and alkylation can occur selectively at the exocyclic amino group. researchgate.net The reaction of 4,5,6-triaminopyrimidine with 3-dimethylaminopropiophenones demonstrates high regioselectivity, where the initial nucleophilic attack likely involves the more reactive C5-amino group, followed by cyclization with one of the adjacent amino groups. uchile.clresearchgate.net The enhanced inhibitory power of certain pyrimidine derivatives in enzymatic reactions has been linked to the presence and reactivity of the amino group at the 6-position, underscoring its importance in molecular interactions. nih.gov

Table 1: Predicted Nucleophilic Reactivity of Amino Groups in Pyrimidine-4,5,6-triamine
Amino Group PositionElectronic Influence from Ring NitrogensPredicted Relative NucleophilicitySupporting Evidence
C5-NH₂Meta to both N1 and N3HighestMost likely site for initial electrophilic attack in condensation reactions. nih.govuchile.clresearchgate.net
C4-NH₂Ortho to N3, Para to N1LowerElectron density is delocalized into the pyrimidine ring, reducing availability of the lone pair.
C6-NH₂Ortho to N1, Para to N3LowerElectron density is delocalized into the pyrimidine ring, reducing availability of the lone pair. nih.gov

Electrophilic Substitution Patterns of the Pyrimidine Ring System

The parent pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgresearchgate.net This inherent electron deficiency makes electrophilic aromatic substitution significantly more difficult compared to benzene. wikipedia.org However, the reactivity of the ring is substantially modified by the presence of activating substituents.

In pyrimidine-4,5,6-triamine, the three strongly electron-donating amino groups (-NH₂) significantly increase the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyrimidine. Generally, for activated pyrimidines, electrophilic substitution occurs preferentially at the C5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgresearchgate.net Reactions such as halogenation, nitration, and azo coupling have been observed at this position in various substituted pyrimidines. wikipedia.org

In the specific case of pyrimidine-4,5,6-triamine, the C5 position is already occupied by an amino group. The only remaining unsubstituted carbon is at the C2 position. This position is situated between the two electron-withdrawing ring nitrogens, making it extremely electron-deficient and thus highly deactivated towards electrophilic attack. Therefore, direct electrophilic substitution on the C2 position of the pyrimidine ring is highly unfavorable. Electrophilic attack is much more likely to occur on the exocyclic amino groups, particularly the most nucleophilic C5-amino group.

Intramolecular Cyclization and Rearrangement Mechanisms

A key feature of the chemistry of pyrimidine-4,5,6-triamine is its propensity to undergo intramolecular cyclization reactions, particularly after an initial reaction at one of the amino groups. The vicinal arrangement of the C4, C5, and C6 amino groups provides an ideal template for the formation of fused five- or six-membered rings.

A primary example is the formation of purine (B94841) derivatives. The condensation of 4,5,6-triaminopyrimidine with a one-carbon electrophile, such as formic acid or triethyl orthoformate, leads to the formation of a 6-aminopurine scaffold through an intramolecular cyclization between the C5-amino group and either the C4- or C6-amino group. This is a variation of the well-established Traube purine synthesis. utah.edu

Furthermore, reactions with 1,3-dielectrophiles can lead to the formation of seven-membered rings. The reaction with 3-dimethylaminopropiophenones, for example, results in the synthesis of pyrimido[4,5-b] uchile.clwikipedia.orgdiazepines. uchile.clresearchgate.net The mechanism involves an initial Michael addition of the C5-amino group, followed by an intramolecular condensation and cyclization involving the C4-amino group.

Rearrangements, such as the Dimroth rearrangement, are also known in pyrimidine chemistry, often occurring under thermal or pH-mediated conditions. wikipedia.org This type of rearrangement involves the ring-opening of the pyrimidine followed by re-closure to form an isomeric heterocycle. For fused systems derived from pyrimidine-4,5,6-triamine, such as v-triazolo[4,5-d]pyrimidines, Dimroth rearrangements have been described. rsc.org

Addition-Nucleophilic Ring Opening-Ring Closure (ANRORC) Mechanisms in Pyrimidine Chemistry (General Relevance)

The SN(ANRORC) mechanism is a significant pathway for nucleophilic substitution in π-deficient nitrogen heterocycles like pyrimidine. wikipedia.orgacs.org It stands for the A ddition of a N ucleophile, followed by R ing O pening, and subsequent R ing C losure. wikipedia.org This mechanism is distinct from the more common SNAr (addition-elimination) pathway and is particularly relevant for reactions involving strong nucleophiles, such as metal amides, and pyrimidines with leaving groups. wikipedia.orgacs.org

The process is initiated by the addition of the nucleophile to an electrophilic carbon atom of the pyrimidine ring, leading to the formation of a covalent adduct. Instead of eliminating a leaving group directly, the pyrimidine ring cleaves, typically between a nitrogen atom and the carbon bearing the nucleophile, to form a more stable, open-chain intermediate. wikipedia.org This ring-opened species then undergoes a conformational change and subsequent intramolecular cyclization to form a new heterocyclic ring. In the process, the original leaving group is eliminated, and often, atoms from the original ring are rearranged or replaced by atoms from the nucleophile. wikipedia.orgacs.org

Isotope labeling studies have been instrumental in confirming the ANRORC mechanism, demonstrating that a ring nitrogen atom can be displaced to an exocyclic position in the final product. wikipedia.org While not a direct reaction of pyrimidine-4,5,6-triamine itself (which lacks a typical leaving group for this reaction), the ANRORC mechanism is a fundamental concept in pyrimidine reactivity, especially in medicinal chemistry for the synthesis of substituted pyrimidines. wikipedia.orgrsc.org The Zincke reaction is a named reaction that proceeds via an ANRORC mechanism. wikipedia.org

Fundamental Chemical Reactions Leading to Complex Heterocycles (e.g., Condensation)

Pyrimidine-4,5,6-triamine is a cornerstone building block for the synthesis of a wide array of fused heterocyclic systems, primarily through condensation reactions. The adjacent amino groups at positions 4, 5, and 6 serve as a versatile platform for constructing bicyclic systems like purines, pteridines, and pyrimidodiazepines.

The most prominent application is in the synthesis of purines, which are fundamental components of nucleic acids. utah.eduslideshare.net The reaction of pyrimidine-4,5,6-triamine with reagents that can provide a single carbon atom (e.g., formic acid, formamide, ethyl chloroformate) closes the imidazole (B134444) ring to yield 6-aminopurines.

Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal (B1671930), diacetyl) is a classical route to pteridines. The reaction involves the sequential condensation of the C4- and C5-amino groups with the two carbonyl functions of the dicarbonyl compound, forming the pyrazine (B50134) ring of the pteridine (B1203161) system. These reactions are foundational for creating a variety of biologically relevant molecules.

Table 2: Synthesis of Complex Heterocycles from Pyrimidine-4,5,6-triamine
ReactantType of ElectrophileResulting Fused HeterocycleReference
Formic Acid / FormamideOne-Carbon Electrophile6-Aminopurine utah.edu
Diacetyl (Butane-2,3-dione)1,2-Dicarbonyl Compound6-Amino-7,8-dimethylpteridine
3-Dimethylaminopropiophenoneα,β-Unsaturated Ketone Equivalent6-Amino-4-aryl-2,3-dihydropyrimido[4,5-b] uchile.clwikipedia.orgdiazepine uchile.clresearchgate.net
Cyanogen / β-Dicarbonyl CompoundsVariousHighly functionalized pyrimidines rsc.org

Role As a Precursor in Complex Heterocyclic Compound Synthesis

Synthesis of Pteridine (B1203161) Systems from Pyrimidine-4,5,6-triamine (B90907) Derivatives

The condensation of pyrimidine-4,5,6-triamine derivatives with 1,2-dicarbonyl compounds is a classical and widely employed strategy for the construction of the pteridine ring system, which is composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. researchgate.net Several named reactions have been developed to control the regiochemistry of this transformation.

The Gabriel-Isay condensation is a cornerstone for pteridine synthesis, involving the reaction of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. mdpi.comthieme-connect.de The reaction typically proceeds under mild conditions, often in an aqueous or alcoholic medium.

Mechanism: The generally accepted mechanism commences with the nucleophilic attack of one of the amino groups of the pyrimidine on one of the carbonyl groups of the dicarbonyl compound to form a Schiff base intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the remaining carbonyl group, leading to a dihydropteridine intermediate. Subsequent dehydration yields the aromatic pteridine ring system.

Regioselectivity: When an unsymmetrical 1,2-dicarbonyl compound is used, the formation of two possible regioisomers (6- and 7-substituted pteridines) is a critical consideration. The regiochemical outcome is primarily governed by the relative reactivity of the two carbonyl groups and the two vicinal amino groups of the pyrimidine.

Reactivity of the 1,2-Dicarbonyl Compound: In general, an aldehyde carbonyl is more electrophilic than a ketone carbonyl. Therefore, the initial nucleophilic attack preferentially occurs at the aldehydic carbon.

Nucleophilicity of the Pyrimidine Amino Groups: The 5-amino group of pyrimidine-4,5,6-triamine is generally more nucleophilic than the 4-amino group due to electronic effects.

In the condensation of pyrimidine-4,5,6-triamine with an unsymmetrical 1,2-dicarbonyl compound like pyruvaldehyde (methylglyoxal), the more nucleophilic 5-amino group will preferentially attack the more electrophilic aldehyde carbonyl. This leads to the formation of the 7-substituted pteridine as the major product. thieme-connect.de However, the regioselectivity can be influenced by reaction conditions such as pH and the presence of catalysts. For instance, the addition of hydrazine (B178648) can alter the regioselectivity by first reacting with the dicarbonyl compound. researchgate.net

Reactant 1Reactant 2ConditionsMajor ProductReference
2-Phenylpyrimidine-4,5,6-triamineMethylglyoxalpH 77-Methyl-2-phenylpteridin-4-amine thieme-connect.de
2-Phenylpyrimidine-4,5,6-triamineMethylglyoxalIn presence of hydrazine6-Methyl-2-phenylpteridin-4-amine researchgate.net

Interactive Data Table: Regioselectivity in Gabriel-Isay Condensation

Table 1: Examples of regioselectivity in the Gabriel-Isay condensation with derivatives of Pyrimidine-4,5,6-triamine.

The Timmis reaction offers an alternative and often more regioselective route to pteridines. This method involves the condensation of a 5-nitroso-6-aminopyrimidine derivative with a compound containing an active methylene (B1212753) group, such as a ketone or a β-ketoester.

The key advantage of the Timmis reaction is that the initial condensation occurs between the 6-amino group and the active methylene compound, followed by a ring closure involving the 5-nitroso group. This directed approach avoids the ambiguity of which amino group reacts first, thus leading to a single, well-defined regioisomer.

Variants of the Timmis reaction can employ different active methylene compounds and reaction conditions to access a wide range of substituted pteridines.

Achieving high levels of regio- and stereochemical control is paramount in the synthesis of biologically active pteridines. As discussed, the inherent electronic and steric properties of the pyrimidine and dicarbonyl reactants play a significant role in regioselectivity. thieme-connect.de

Regiocontrol: Beyond the inherent reactivity, regiocontrol can be exerted through the use of specific reagents and reaction conditions. For example, in certain Gabriel-Isay condensations, the use of sodium bisulfite (NaHSO₃) has been shown to influence the regiochemical outcome. mdpi.com The bisulfite can form an adduct with one of the carbonyl groups, temporarily blocking it and directing the reaction towards the formation of a specific isomer.

Stereochemical Control: When a chiral 1,2-dicarbonyl compound is used in the condensation with a pyrimidine-4,5,6-triamine derivative, the resulting pteridine will possess stereocenters. The stereochemistry of the final product is directly derived from the stereochemistry of the chiral precursor. For instance, the synthesis of optically active pteridines can be achieved by employing chiral α-hydroxy ketones or chiral sugars as the dicarbonyl component. The condensation reaction itself typically proceeds with retention of the stereochemical integrity of the chiral centers in the dicarbonyl reactant.

Pyranopterins are a class of pteridines that feature a pyran ring fused to the pyrazine ring of the pteridine core. These structures are of significant biological interest as they form the backbone of the molybdenum cofactor (Moco), which is essential for the function of a large family of enzymes.

The chemical synthesis of pyranopterin architectures often utilizes derivatives of pyrimidine-4,5,6-triamine. A key strategy involves the condensation of a suitable diaminopyrimidine with a chiral polyhydroxylated precursor that can form the pyran ring. A notable example is the use of a Viscontini-type reaction, which is a variation of the Gabriel-Isay condensation. In this approach, a 2,5,6-triaminopyrimidin-4-one is condensed with a sugar derivative, such as D-galactose phenylhydrazone, to stereoselectively form the pyranopterin core. nih.gov This reaction establishes multiple stereocenters in a single step, highlighting the efficiency of using chiral pool starting materials. The synthesis of cyclic pyranopterin monophosphate, a key biosynthetic intermediate, has been successfully achieved using this methodology. nih.gov

Synthesis of Purine (B94841) Derivatives from Pyrimidine-4,5,6-triamine Derivatives

The purine ring system, consisting of a pyrimidine ring fused to an imidazole (B134444) ring, is another fundamental heterocyclic scaffold that can be accessed from pyrimidine-4,5,6-triamine derivatives.

The Traube purine synthesis is a classical and highly effective method for constructing the purine ring system from a 4,5-diaminopyrimidine. slideshare.netscribd.com The process involves the introduction of a one-carbon unit to bridge the 4- and 5-amino groups, thereby forming the imidazole ring.

The synthesis typically begins with the reaction of a pyrimidine-4,5,6-triamine derivative with a one-carbon electrophile. The most commonly used reagent for this purpose is formic acid, although other reagents like formamide, diethoxymethyl acetate, or triethyl orthoformate can also be employed. thieme-connect.describd.com

The reaction with formic acid proceeds through the initial formation of a 5-formamido intermediate. Subsequent heating of this intermediate induces an intramolecular cyclodehydration, where the formyl group interacts with the amino group at the 4-position to close the imidazole ring and yield the purine. slideshare.net The conditions for the cyclization step can vary, often requiring elevated temperatures. For instance, heating the pyrimidine-4,5-diamine in formic acid at temperatures around 100°C, followed by raising the temperature to drive off the excess formic acid, is a common procedure. thieme-connect.de

Starting PyrimidineCyclizing AgentConditionsPurine ProductReference
Pyrimidine-4,5-diamineFormic AcidHeat to 100°C, then 210°CPurine thieme-connect.de
Pyrimidine-4,5,6-triamineFormamideRefluxAdenine (B156593) thieme-connect.de
2,5,6-Triaminopyrimidin-4-olFormic AcidRefluxGuanine thieme-connect.de

Interactive Data Table: Traube Purine Synthesis Examples

Table 2: Examples of purine synthesis via Traube-type cyclization of diaminopyrimidines.

Strategies for Specific Purine Isomer Synthesis

The synthesis of purines from pyrimidine precursors, a classic strategy known as the Traube purine synthesis, relies on the introduction of a one-carbon unit to form the imidazole ring. The regiochemical outcome of this cyclization, which dictates the final purine isomer, is heavily influenced by the nature and reactivity of the substituents on the pyrimidine ring. When using pyrimidine-4,5,6-triamine as the starting material, the differential reactivity of the amino groups at the C4, C5, and C6 positions can be exploited to direct the synthesis towards a specific purine isomer.

One common strategy involves the reaction of pyrimidine-4,5,6-triamine with a one-carbon electrophile, such as formic acid or a derivative thereof. The initial acylation can occur at either the N5 or the N4/N6 amino groups. Subsequent cyclization and dehydration lead to the formation of the purine ring system. For instance, the reaction of 4,5,6-triaminopyrimidine with formic acid can yield adenine (6-aminopurine).

To achieve regioselectivity, protecting group strategies can be employed. By selectively protecting one or more amino groups, the site of cyclization can be controlled, thus leading to the desired purine isomer. Another approach involves modulating the reaction conditions, such as pH and temperature, to favor the formation of a specific intermediate, which then cyclizes to the target purine.

Table 1: Examples of Reagents for Purine Synthesis from Pyrimidine-4,5,6-triamine

ReagentResulting Purine
Formic acidAdenine
Diethoxymethyl acetateAdenine
Triethyl orthoformateAdenine

Construction of Other Fused Pyrimidine Systems and Related Heterocycles

The utility of pyrimidine-4,5,6-triamine;sulfate (B86663) extends beyond purine synthesis to the construction of a variety of other fused pyrimidine systems and related heterocycles. The adjacent amino groups at the C4, C5, and C6 positions provide a scaffold for the formation of five- and six-membered rings fused to the pyrimidine core.

Triazolo[4,5-d]pyrimidines, also known as 8-azapurines, are an important class of compounds with diverse biological activities. Pyrimidine-4,5,6-triamine is a key precursor for the synthesis of these heterocycles. A common method involves the diazotization of the 5-amino group with nitrous acid, followed by intramolecular cyclization.

The reaction of pyrimidine-4,5,6-triamine with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) leads to the formation of a diazonium salt at the C5 position. This intermediate then undergoes cyclization through the attack of one of the adjacent amino groups (N4 or N6) to form the triazole ring. This reaction provides a straightforward route to various substituted triazolo[4,5-d]pyrimidines. For example, the reaction of 4,5,6-triaminopyrimidine with nitrous acid can yield 8-azaguanine.

Pyrido[2,3-d]pyrimidines are another class of fused heterocycles with significant pharmacological interest. While direct synthesis from pyrimidine-4,5,6-triamine is less common, analogous 4-aminopyrimidines are widely used as precursors. The general strategy involves the reaction of a 4-aminopyrimidine (B60600) with a three-carbon synthon, which can undergo a cyclocondensation reaction to form the fused pyridine (B92270) ring.

One established method is the Gould-Jacobs reaction, where a 4-aminopyrimidine is reacted with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. The initial reaction forms an enamine, which upon thermal cyclization yields a 4-oxo-pyrido[2,3-d]pyrimidine. Subsequent chemical modifications can be performed to introduce further diversity. Another approach involves the reaction of a 4-aminopyrimidine with an α,β-unsaturated carbonyl compound, leading to a Michael addition followed by cyclization and aromatization to afford the pyrido[2,3-d]pyrimidine (B1209978) scaffold.

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved by constructing a second pyrimidine ring fused to a starting pyrimidine. Using a precursor like pyrimidine-4,5,6-triamine, the vicinal amino groups at C4 and C5 or C5 and C6 can react with a two-carbon electrophile to build the second pyrimidine ring.

A common method involves the condensation of a 4,5-diaminopyrimidine with a β-dicarbonyl compound or its equivalent. For instance, the reaction of 4,5,6-triaminopyrimidine with a 1,3-dielectrophile, such as malondialdehyde or a derivative, can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) ring system. The specific isomer formed will depend on which pair of amino groups participates in the cyclization.

The amino groups of pyrimidine-4,5,6-triamine can be readily derivatized to form Schiff bases through condensation with various aldehydes and ketones. The resulting imine-containing compounds are versatile multifunctional ligands capable of coordinating to a wide range of metal ions. The presence of multiple nitrogen atoms in the pyrimidine ring and the Schiff base side chains allows for the formation of stable metal complexes with diverse coordination geometries.

The synthesis of these Schiff base ligands is typically straightforward, involving the reaction of pyrimidine-4,5,6-triamine with the desired carbonyl compound in a suitable solvent, often with acid or base catalysis. The properties of the resulting ligands and their metal complexes can be tuned by varying the structure of the aldehyde or ketone used in the synthesis. These ligands have applications in catalysis, materials science, and as analytical reagents.

Table 2: Examples of Aldehydes for Schiff Base Formation with Aminopyrimidines

AldehydeResulting Schiff Base Type
SalicylaldehydeN,O-chelating ligand
Pyridine-2-carboxaldehydeN,N-chelating ligand
VanillinPotentially fluorescent ligand

Nitrogen-rich compounds are of great interest in the field of energetic materials due to their high heats of formation and the generation of environmentally benign dinitrogen gas upon decomposition. Pyrimidine-4,5,6-triamine, with its high nitrogen content, serves as an excellent starting material for the synthesis of energetic compounds.

The strategy involves introducing energetic functionalities, such as nitro (-NO2), azido (B1232118) (-N3), or nitramino (-NHNO2) groups, onto the pyrimidine core or by constructing fused nitrogen-rich heterocyclic rings. For example, the amino groups of pyrimidine-4,5,6-triamine can be nitrated to form nitramino derivatives. Furthermore, the triaminopyrimidine scaffold can be used to synthesize fused ring systems with even higher nitrogen content, such as tetrazolo[1,5-a]pyrimidines or triazolo[4,5-d]pyrimidines, which can be further functionalized with energetic groups to create high-performance energetic materials.

Computational Chemistry and Theoretical Investigations of Pyrimidine 4,5,6 Triamine

Quantum Mechanical Studies of Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic nature of Pyrimidine-4,5,6-triamine (B90907). Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, yielding detailed information about its electronic distribution and orbital energies. researchgate.net These studies are often performed using specific basis sets, such as 6-31G(d,p), which define the mathematical functions used to build the molecular orbitals. researchgate.net

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability Analysis

Density Functional Theory (DFT) is a widely used computational tool for determining the most stable three-dimensional structure of a molecule. jchemrev.comresearchgate.net The process, known as geometry optimization, systematically adjusts the positions of the atoms to find the configuration with the lowest possible energy. scirp.org For pyrimidine (B1678525) derivatives, the B3LYP functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a balance of accuracy and computational efficiency. researchgate.netscirp.org

DFT calculations are also used to assess the thermodynamic stability of the molecule. By computing properties like total energies and Gibbs free energy, researchers can compare the stability of different potential forms, such as tautomers, which differ in the position of a hydrogen atom. jchemrev.com

Table 1: Selected Optimized Geometrical Parameters for 2,4,6-triaminopyrimidine (B127396) Calculated using the B3LYP/6-31G(d,p) method. Data sourced from a study on the isomer of Pyrimidine-4,5,6-triamine. researchgate.net

ParameterBond/AtomsCalculated Value
Bond LengthC2-N11.344 Å
N1-C61.344 Å
C6-C51.401 Å
C5-C41.400 Å
C4-N31.344 Å
N3-C21.344 Å
C4-N(H₂)1.361 Å
Bond AngleN1-C2-N3127.3°
C2-N3-C4116.4°
N3-C4-C5121.7°
C4-C5-C6116.5°
C5-C6-N1121.7°
C6-N1-C2116.4°

Theoretical Prediction of Spectroscopic Features (e.g., Vibrational Spectra, Electronic Spectra)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. DFT calculations can simulate the vibrational spectra (Infrared and Raman) of Pyrimidine-4,5,6-triamine with high accuracy. researchgate.netscirp.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be constructed. nih.gov

In practice, calculated frequencies are often systematically higher than those observed experimentally due to the approximations inherent in the models. To correct for this, the computed frequencies are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net This allows for a detailed and reliable assignment of the vibrational bands observed in experimental FTIR and Raman spectra. nih.gov For example, in the related 2,4,6-triaminopyrimidine, DFT calculations have been used to assign specific bands to the stretching, scissoring, and twisting modes of the amino (-NH₂) groups, as well as the characteristic stretching and deformation modes of the pyrimidine ring. researchgate.net

Time-dependent DFT (TD-DFT) is another technique used to predict electronic absorption spectra (UV-Vis), providing information on the electronic transitions between molecular orbitals. jchemrev.com

Table 2: Example Vibrational Wavenumber Assignments for 2,4,6-triaminopyrimidine Comparison of experimental data with theoretical data calculated at the B3LYP/6-31G(d,p) level. Data sourced from a study on the isomer of Pyrimidine-4,5,6-triamine. researchgate.net

Experimental FTIR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)Vibrational Assignment
346534663474NH₂ Asymmetric Stretch
330833103358NH₂ Symmetric Stretch
166216581625NH₂ Scissoring
159515941594NH₂ Scissoring
144214451441C-C Stretch
125012501251C-NH₂ Stretch
785786785Ring Breathing Mode

Computational Modeling of Reaction Pathways, Transition States, and Energy Landscapes

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, researchers can trace the lowest energy path from reactants to products. jchemrev.com This involves identifying and characterizing the geometry and energy of transition states—the high-energy intermediates that represent the barrier to a reaction. researchgate.net

For a molecule like Pyrimidine-4,5,6-triamine, this type of modeling could be used to investigate various reactions, such as electrophilic substitution on the ring or reactions involving the exocyclic amino groups. The difference in energy between the reactants and the transition state gives the activation energy, a key factor determining the reaction rate. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy landscape for a proposed reaction mechanism can be constructed. researchgate.net These theoretical models provide deep mechanistic insights that can be difficult to obtain through experimental means alone. jchemrev.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods are excellent for analyzing the static properties of a single molecule, molecular dynamics (MD) simulations are used to study its motion and interactions over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a more realistic environment, such as in a solvent or interacting with a biological target. youtube.comnih.gov

For Pyrimidine-4,5,6-triamine, MD simulations can be used for conformational analysis, exploring the rotation of the amino groups and any flexibility in the pyrimidine ring. These simulations are particularly powerful for studying intermolecular interactions. rjeid.com By simulating the compound in water, for example, one can analyze the formation and dynamics of hydrogen bonds between the amino groups and surrounding water molecules. In the context of drug design, MD simulations are used to model the binding of a ligand to a protein's active site, assessing the stability of the complex and identifying key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that are crucial for binding affinity. nih.govrsc.org

Mechanistic Insights into Biological System Chemistry Involving Aminopyrimidine Scaffolds

Fundamental Chemical Principles in Pyrimidine (B1678525) Nucleotide Biosynthesis (Focus on ring transformations)

The de novo biosynthesis of pyrimidine nucleotides is a fundamental metabolic pathway that constructs the pyrimidine ring from simple precursor molecules. Unlike purine (B94841) biosynthesis, where the ring is assembled onto a pre-existing ribose-5-phosphate (B1218738) scaffold, the pyrimidine ring is synthesized first and then attached to the sugar moiety. nih.govnih.gov The key atoms of the pyrimidine ring are sourced from bicarbonate (HCO3-), the amino acid aspartate, and the amide nitrogen of glutamine. mdpi.com

The synthesis commences with the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). nih.govchemscene.com This step is a critical regulatory point in the pathway. nih.gov The carbamoyl phosphate then undergoes a condensation reaction with aspartate, catalyzed by aspartate transcarbamoylase (ATCase), to yield N-carbamoyl-L-aspartate. nih.gov

A crucial ring transformation occurs in the subsequent step, where dihydroorotase catalyzes an intramolecular condensation (cyclization) of N-carbamoyl-L-aspartate, leading to the formation of the six-membered heterocyclic ring structure, dihydroorotate (B8406146), with the elimination of a water molecule. mdpi.comnih.gov This is followed by an oxidation reaction catalyzed by dihydroorotate dehydrogenase, which introduces a double bond into the pyrimidine ring, converting dihydroorotate to orotate (B1227488). sigmaaldrich.com This is the only redox reaction in the initial pyrimidine ring synthesis.

Finally, the completed pyrimidine ring, in the form of orotate, is attached to a ribose-5-phosphate group donated by 5-phosphoribosyl-1-pyrophosphate (PRPP), a reaction catalyzed by orotate phosphoribosyltransferase to form orotidine-5'-monophosphate (OMP). nih.govsigmaaldrich.com A subsequent decarboxylation of OMP by OMP decarboxylase yields uridine-5'-monophosphate (UMP), the first key pyrimidine nucleotide from which other pyrimidines are derived. nih.gov

Table 1: Key Ring Transformation Steps in de novo Pyrimidine Biosynthesis

StepReactantProductKey TransformationEnzyme
1Carbamoyl phosphate + AspartateN-Carbamoyl-L-aspartateCondensationAspartate transcarbamoylase (ATCase)
2N-Carbamoyl-L-aspartateDihydroorotateIntramolecular cyclization (Ring formation)Dihydroorotase
3DihydroorotateOrotateOxidation (Double bond formation)Dihydroorotate dehydrogenase
4Orotate + PRPPOrotidine-5'-monophosphate (OMP)Attachment of ribose-phosphateOrotate phosphoribosyltransferase
5Orotidine-5'-monophosphate (OMP)Uridine-5'-monophosphate (UMP)DecarboxylationOMP decarboxylase

This table provides a simplified overview of the major ring transformations and does not include all intermediates or cofactors.

Enzymatic Reaction Mechanisms Related to Pyrimidine Ring Processing (Chemical transformation focus)

Once the primary pyrimidine nucleotide, UMP, is synthesized, a variety of enzymes catalyze further chemical transformations of the pyrimidine ring to generate the full complement of pyrimidine nucleotides required for cellular functions. These modifications include amination, methylation, and reduction.

Amination: The conversion of uridine (B1682114) triphosphate (UTP) to cytidine (B196190) triphosphate (CTP) is a critical amination reaction catalyzed by CTP synthetase . nih.govnih.gov The mechanism involves the ATP-dependent phosphorylation of the C4-carbonyl group of the UTP pyrimidine ring, creating a highly reactive phosphoryl-intermediate. nih.gov The amide group from glutamine is hydrolyzed in a separate domain of the enzyme to produce ammonia (B1221849), which is then channeled to the synthetase active site. nih.govnih.gov This ammonia then acts as a nucleophile, attacking the activated C4 position and displacing the phosphate group to form the amino group of cytosine. nih.gov

Methylation: The synthesis of deoxythymidine monophosphate (dTMP), a crucial component of DNA, involves the methylation of deoxyuridine monophosphate (dUMP). This reaction is catalyzed by thymidylate synthase . nih.govmdpi.com The mechanism involves the formation of a covalent ternary complex between the enzyme, dUMP, and the cofactor N5,N10-methylenetetrahydrofolate. mdpi.comchemscene.com A key cysteine residue in the enzyme's active site attacks the C6 position of the dUMP ring in a Michael addition. mdpi.com This facilitates the transfer of a methylene (B1212753) group from the cofactor to the C5 position of the pyrimidine ring. mdpi.com A subsequent hydride transfer from the tetrahydrofolate cofactor reduces the methylene group to a methyl group, and the enzyme is eliminated to yield dTMP. mdpi.com

Reduction: The catabolism of pyrimidines is initiated by the reduction of the pyrimidine ring. Dihydropyrimidine dehydrogenase (DPD) catalyzes the NADPH-dependent reduction of uracil (B121893) and thymine (B56734) to their corresponding 5,6-dihydro derivatives. nih.govsigmaaldrich.com This is the rate-limiting step in pyrimidine degradation. nih.govumich.edu The enzyme contains multiple redox cofactors, including FAD, FMN, and iron-sulfur clusters, which facilitate the electron transfer from NADPH to the pyrimidine ring. chemenu.com The reduction of the C5-C6 double bond disrupts the aromaticity of the pyrimidine ring, preparing it for subsequent ring opening by dihydropyrimidinase. wikipedia.org

Table 2: Key Enzymatic Transformations of the Pyrimidine Ring

TransformationEnzymeSubstrate(s)ProductKey Chemical Change
AminationCTP synthetaseUTP, ATP, GlutamineCTP, ADP, GlutamateConversion of a carbonyl group at C4 to an amino group.
MethylationThymidylate synthasedUMP, N5,N10-methylenetetrahydrofolatedTMP, DihydrofolateAddition of a methyl group at the C5 position.
ReductionDihydropyrimidine dehydrogenaseUracil/Thymine, NADPHDihydrouracil/Dihydrothymine, NADP+Reduction of the C5-C6 double bond.

Molecular Level Interactions of Pyrimidine-4,5,6-triamine (B90907) with Biologically Relevant Scaffolds (Chemical binding modes and recognition)

While specific studies detailing the molecular interactions of Pyrimidine-4,5,6-triamine;sulfate (B86663) with biological scaffolds are not extensively documented in publicly available literature, the binding modes of similar aminopyrimidine structures provide significant insight into its potential interactions. The aminopyrimidine scaffold is a common motif in many biologically active compounds and is known to form key interactions within the binding sites of proteins such as kinases and receptors. mdpi.comnih.gov

The chemical structure of Pyrimidine-4,5,6-triamine, featuring three amino groups attached to the pyrimidine ring, makes it a potent hydrogen bond donor. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors. This high density of hydrogen bonding functionality suggests that a primary mode of interaction with biological targets will be through the formation of a network of hydrogen bonds with amino acid residues in a protein's binding pocket. mdpi.com For instance, in many kinase inhibitors, the aminopyrimidine core is observed to form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. acs.org

The sulfate counter-ion in Pyrimidine-4,5,6-triamine;sulfate is likely to enhance the compound's solubility in aqueous environments, which is a critical factor for its bioavailability and interaction with biological systems. nih.gov The presence of the sulfate salt may also influence the electrostatic interactions of the compound within a binding pocket, potentially interacting with positively charged amino acid residues.

In silico docking studies of various aminopyrimidine derivatives have shown that the amino groups can form specific hydrogen bonds with key residues like glutamate, while the pyrimidine ring itself engages in hydrophobic interactions with residues such as leucine. mdpi.com The orientation of the aminopyrimidine within the binding pocket is therefore crucial for its biological activity.

Table 3: Potential Molecular Interactions of Pyrimidine-4,5,6-triamine

Interaction TypePotential Interacting Groups on Pyrimidine-4,5,6-triaminePotential Interacting Amino Acid Residues
Hydrogen Bonding (Donor)Amino groups at positions 4, 5, and 6Aspartate, Glutamate, Serine, Threonine, Carbonyl backbone
Hydrogen Bonding (Acceptor)Ring nitrogen atomsLysine, Arginine, Histidine, Serine, Threonine
Hydrophobic/π-stackingPyrimidine ringPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine, Alanine
ElectrostaticSulfate counter-ionLysine, Arginine, Histidine

Advanced Research Directions and Future Outlook for Pyrimidine 4,5,6 Triamine Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The pursuit of sustainable chemical processes has driven the development of highly efficient and atom-economical synthetic routes to pyrimidine (B1678525) derivatives. While traditional methods for the synthesis of Pyrimidine-4,5,6-triamine (B90907) often involve multi-step sequences starting from compounds like 4,6-diamino-5-nitropyrimidine (B171749), modern approaches are focusing on greener and more efficient alternatives.

One promising strategy is the use of one-pot, multi-component reactions that minimize waste and simplify purification processes. For instance, the condensation of a suitable three-carbon precursor with guanidine (B92328) or its derivatives under catalytic, solvent-free, or aqueous conditions aligns with the principles of green chemistry. The concept of atom economy, which emphasizes the maximization of the incorporation of all reactant atoms into the final product, is a key metric in evaluating the efficiency of these new synthetic methods. jocpr.comprimescholars.comwikipedia.orgrsc.org

Recent research has highlighted the use of novel catalysts to improve the efficiency of pyrimidine synthesis. For example, the use of magnetic nano-catalysts has been shown to facilitate the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives in a one-pot, three-component reaction, offering advantages such as easy catalyst recovery and reuse. researchgate.net While not yet specifically applied to the synthesis of Pyrimidine-4,5,6-triamine itself, these methodologies offer a clear path forward for developing more sustainable production methods for this important intermediate.

In-depth Mechanistic Elucidation of Novel Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the discovery of new transformations. The cyclocondensation reactions of Pyrimidine-4,5,6-triamine with dicarbonyl compounds to form fused heterocyclic systems like pteridines are of particular interest.

The Gabriel-Isay synthesis, a classical method for pteridine (B1203161) formation, involves the condensation of a 4,5-diaminopyrimidine (B145471) with an α,β-dicarbonyl compound. nih.gov The regioselectivity of this reaction, which determines the substitution pattern on the resulting pteridine ring, is influenced by the nature of the substituents on both the pyrimidine and the dicarbonyl compound. While general principles suggest that the more reactive carbonyl group of an unsymmetrical dicarbonyl compound will preferentially react with the 5-amino group of the pyrimidine, this is not always the case. thieme-connect.de

Detailed mechanistic studies, potentially employing isotopic labeling and kinetic analysis, are needed to fully elucidate the factors controlling the regiochemical outcome of these cyclization reactions. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and intermediates involved, helping to rationalize and predict the observed product distributions. nih.govresearchgate.net Understanding these mechanisms will enable chemists to design more selective and higher-yielding syntheses of complex heterocyclic molecules.

Rational Design and Synthesis of Undiscovered Complex Heterocyclic Architectures

Pyrimidine-4,5,6-triamine serves as a versatile scaffold for the construction of a wide array of complex heterocyclic architectures, most notably purines and pteridines. These fused ring systems are of significant interest due to their prevalence in biologically active molecules.

The Traube purine (B94841) synthesis is a classic and highly versatile method for constructing the purine ring system. This reaction involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon building block, such as formic acid. sigmaaldrich.com Pyrimidine-4,5,6-triamine is an ideal starting material for this synthesis, leading to the formation of various substituted purines.

Similarly, the reaction of Pyrimidine-4,5,6-triamine with α-dicarbonyl compounds provides access to the pteridine ring system. nih.govwikipedia.org For example, condensation with glyoxal (B1671930) yields the parent pteridine, while reaction with other dicarbonyl compounds can introduce various substituents onto the pyrazine (B50134) ring of the pteridine core. thieme-connect.de The synthesis of pteridine derivatives is of particular importance as they are precursors to biologically significant molecules like folic acid.

Future research in this area will likely focus on expanding the scope of these cyclization reactions to create novel and more complex fused heterocyclic systems. This could involve the use of novel dicarbonyl synthons or the development of new cyclization strategies to access previously unknown ring systems with potential applications in medicinal chemistry and materials science.

ReactantProductHeterocyclic System
Formic AcidPurine derivativePurine
GlyoxalPteridinePteridine
Benzil6,7-Diphenylpteridine derivativePteridine

Integration of Advanced Computational Chemistry with Experimental Organic Synthesis for Predictive Design

The synergy between computational chemistry and experimental organic synthesis is a powerful tool for accelerating the discovery and development of new molecules and reactions. In the context of Pyrimidine-4,5,6-triamine chemistry, computational methods can be employed for several purposes.

Predictive Modeling of Reactivity and Selectivity: DFT calculations can be used to model the reaction pathways of Pyrimidine-4,5,6-triamine in cyclization reactions. By calculating the energies of transition states and intermediates, it is possible to predict the regioselectivity and stereoselectivity of these reactions, guiding the design of experiments to favor the formation of the desired product. nih.govresearchgate.net

Rational Design of Novel Heterocycles: Computational tools can be used to design new complex heterocyclic architectures based on the Pyrimidine-4,5,6-triamine scaffold. By predicting the electronic and steric properties of these virtual molecules, researchers can prioritize the synthesis of compounds with the highest potential for desired applications, such as biological activity. Machine learning models, trained on existing data of pyrimidine derivatives, can also be developed to predict properties like corrosion inhibition, guiding the design of new functional molecules. researchgate.net

Understanding Tautomeric Equilibria: Pyrimidine-4,5,6-triamine can exist in multiple tautomeric forms. Computational studies can accurately predict the relative stabilities of these tautomers in different environments, which is crucial for understanding the compound's reactivity and its interactions with biological targets.

The integration of these computational approaches with experimental work will undoubtedly lead to a more rational and efficient exploration of the chemical space accessible from Pyrimidine-4,5,6-triamine.

Exploration of New Catalytic Applications for Pyrimidine-4,5,6-triamine as a Scaffold

While Pyrimidine-4,5,6-triamine is primarily known as a synthetic intermediate, its inherent structural features suggest potential applications as a catalytic scaffold. The multiple amino groups and the nitrogen atoms within the pyrimidine ring can act as coordination sites for metal ions, opening up the possibility of creating novel metal complexes with catalytic activity.

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, presents another avenue for exploration. The amino groups of Pyrimidine-4,5,6-triamine could potentially participate in hydrogen bonding or act as Brønsted bases, enabling it to catalyze a variety of organic transformations.

Although there is currently limited research on the direct catalytic applications of Pyrimidine-4,5,6-triamine, the broader field of pyrimidine chemistry offers some clues. For example, metal complexes of other pyrimidine derivatives, such as bis(imino)pyridine and terpyridine ligands, have been shown to be effective catalysts for a range of reactions, including carbene transfer and hydrofunctionalization. rsc.orgnih.gov These examples provide a strong rationale for investigating the coordination chemistry of Pyrimidine-4,5,6-triamine and the catalytic potential of its metal complexes.

Future research in this area could involve the synthesis and characterization of metal complexes of Pyrimidine-4,5,6-triamine and the screening of their catalytic activity in various organic reactions. Furthermore, the potential of the unmodified triamine as an organocatalyst in reactions such as aldol (B89426) condensations, Michael additions, or other base-catalyzed transformations warrants investigation.

Q & A

Q. What established synthetic routes are available for Pyrimidine-4,5,6-triamine sulfate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary routes are documented:
  • Route 1 : Condensation of 2,4,6-triaminopyrimidine with formamide and sodium methoxide, followed by dehydration with POCl₃ to form intermediates. Catalytic hydrogenation and subsequent functionalization yield the final product (e.g., vericiguat synthesis) .
  • Route 2 : Direct nitration of 2,4,6-triaminopyrimidine using fuming nitric acid (98%) and concentrated sulfuric acid (98%) in an ice-water bath, achieving 95% yield for intermediates like 2,4,6-triamino-5-nitropyrimidine .
  • Critical Factors : Temperature control (e.g., ice-water baths prevent side reactions), stoichiometric ratios (e.g., 1.2 equiv of pyrimidine-4,5,6-triamine in microwave synthesis), and purification steps (e.g., vacuum drying, crystallization with sulfuric acid) significantly impact purity and yield .

Q. Which analytical techniques are most effective for characterizing Pyrimidine-4,5,6-triamine sulfate and its intermediates?

  • Methodological Answer :
  • TLC and NMR : Used to monitor reaction progress and confirm intermediate structures (e.g., identification of amidine intermediates in vericiguat synthesis) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas of derivatives, such as N6-methyl-substituted pyrido[2,3-d]pyrimidine analogs .
  • HPLC : Ensures >98% purity for lab-grade Pyrimidine-4,5,6-triamine sulfate, as per safety data sheets .
  • Melting Point Analysis : Confirms crystallinity and stability (e.g., derivatives with melting points >288°C indicate high thermal stability) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of Pyrimidine-4,5,6-triamine sulfate production compared to traditional methods?

  • Methodological Answer : Microwave irradiation (e.g., 220°C for 15 min) accelerates condensation reactions between carboxylic acids and pyrimidine-4,5,6-triamine, achieving yields up to 87% for purine derivatives like 8-arylmethyl-9H-purin-6-amines. Advantages include:
  • Reduced reaction time (15 min vs. multi-step protocols).
  • Enhanced regioselectivity due to uniform heating.
  • Compatibility with complex substituents (e.g., benzo[d][1,3]dioxol-5-yl groups) .
  • Key Consideration : Use of P(OPh)₃ as a catalyst in pyridine solvent minimizes side reactions .

Q. What mechanisms underlie the formation of Pyrimidine-4,5,6-triamine sulfate in copper-catalyzed cycloaddition reactions?

  • Methodological Answer : A copper-catalyzed [3 + 2] cycloaddition/ring-expanding/oxidative aromatization pathway enables the synthesis of 4,5,6-trisubstituted pyrimidines. Steps include:
  • Cycloaddition : 2H-azirines react with α-isocyanoacetates to form fused intermediates.
  • Ring Expansion : Rearrangement generates pyrimidine scaffolds.
  • Oxidative Aromatization : Final oxidation stabilizes the aromatic system.
  • Catalytic Role : Cu(I) facilitates electron transfer, critical for regioselectivity and yield optimization .

Q. How do structural modifications of Pyrimidine-4,5,6-triamine sulfate impact its biological activity as an antifolate agent?

  • Methodological Answer : Substituents on the pyrimidine ring modulate binding to dihydrofolate reductase (DHFR):
  • N6-Methyl and Aryl Groups : Derivatives like N6-methyl-N6-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamine show enhanced antifolate activity due to hydrophobic interactions with DHFR’s active site .
  • Electron-Withdrawing Groups : Nitro or fluoro substituents (e.g., 4-nitrophenyl derivatives) improve binding affinity but may reduce solubility .
  • Validation : IC₅₀ values and crystallographic studies (e.g., PDB entries 3g4m, 2g9c) guide structure-activity relationships .

Q. How can researchers resolve contradictions in reported synthetic yields for Pyrimidine-4,5,6-triamine sulfate intermediates?

  • Methodological Answer : Discrepancies arise from variations in:
  • Acid Selection : Nitration with fuming HNO₃/H₂SO₄ (95% yield ) vs. HCl/H₂SO₄ (lower yields due to incomplete crystallization ).
  • Purification Protocols : Vacuum drying vs. acetone washing impacts purity .
  • Recommendation : Replicate conditions from high-yield protocols (e.g., ice-water bath for nitration ) and validate intermediates via HRMS/NMR .

Q. What safety protocols are critical for handling Pyrimidine-4,5,6-triamine sulfate in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods during reactions with POCl₃ or concentrated acids to avoid inhalation .
  • Storage : Keep in airtight containers at room temperature; hydrate forms (e.g., monohydrate) require moisture control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.